Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate

EZH2 inhibition K562 leukemia 5-hydroxyindole SAR

Researchers developing EZH2 inhibitors or hypoxia-activated prodrugs often resort to N-alkyl indole-3-carboxylates, which lack the N-phenyl pharmacophoric requirement for optimal K562 antiproliferative activity. This compound provides the exact N-phenyl-2-methyl-5-hydroxyindole-3-carboxylate scaffold validated in lead compound L-04 (K562 IC50: 52.6 μM). • Free 5-OH enables direct O-functionalization without deprotection, eliminating at least one synthetic step versus 5-methoxy analogs. • Documented starting material for arnoamine A/B total synthesis; N-phenyl substituent is integral to the published cyclization strategy. • Elevated logP (3.9) ensures membrane permeability for bioreductive linker applications. Procure the specific N-phenyl variant to avoid synthetic route redesign and ensure reproducible biological readout.

Molecular Formula C15H14N2O3S
Molecular Weight 295.3g/mol
CAS No. 5564-29-4
Cat. No. B379488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate
CAS5564-29-4
Molecular FormulaC15H14N2O3S
Molecular Weight295.3g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3=CC=CC=C3)C
InChIInChI=1S/C15H14N2O3S/c1-21-15-11(3-2-6-16-15)14(18)17-8-10-4-5-12-13(7-10)20-9-19-12/h2-7H,8-9H2,1H3,(H,17,18)
InChIKeyFXHQPYDEYABRMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate — Supply & Procurement Overview


Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate (CAS 5564-29-4, molecular formula C₁₈H₁₇NO₃, MW 295.33 g/mol) is a fully substituted indole scaffold combining a C-5 hydroxyl, an N-1 phenyl ring, a C-2 methyl group, and a C-3 ethyl ester [1]. Commercially available at purities ≥95% from specialty suppliers such as Biosynth/CymitQuimica , it is recognized as a linker molecule for bioreductive prodrug constructs and as a key synthetic intermediate for pentacyclic marine alkaloids (arnoamines A and B) [2]. The compound has further been studied in the context of EZH2 inhibition, with cellular screening performed in K562 leukemia cells [2].

Bioreductive prodrug linker synthesis
Arnoamine marine alkaloid total synthesis
EZH2 inhibitor pharmacophore studies

Why Generic Indole-3-carboxylate Analogs Cannot Substitute


While many 5-hydroxyindole-3-carboxylate esters are commercially available, the combination of an N-1 phenyl substituent with a C-2 methyl and a C-3 ethyl ester on the 5-hydroxyindole core is non-trivial. The N-1 phenyl group imposes a distinct torsional profile on the indole ring system, altering the orientation of the C-3 ester for downstream conjugation chemistry in bioreductive linker applications [1]. Smaller N-alkyl analogs (e.g., N-methyl or N-ethyl) lack the π-stacking capacity and steric bulk that govern both the molecular recognition in EZH2 inhibitor pharmacophores and the regiochemical outcome of subsequent annulation reactions [2]. Evidence from the SAR campaign on 5-hydroxyindole EZH2 inhibitors demonstrates that N-substitution identity directly impacts antiproliferative activity in K562 cells, with certain N-aryl variants outperforming N-alkyl counterparts [2]. Substituting a generic 5-hydroxyindole scaffold without the proper N-aryl/ester pairing therefore introduces risk of reduced synthetic fidelity and altered biological readout.

N-phenyl vs. N-alkyl substitution N-alkyl analogs lack π-stacking and steric bulk critical for EZH2 pharmacophore and arnoamine cyclization; biological readout may shift.
5‑hydroxy vs. 5‑methoxy analog 5‑methoxy analogs require a deprotection step that may compromise the C‑3 ethyl ester; the free 5‑OH enables direct derivatization without this risk.
Arnoamine cyclization compatibility N‑alkyl or N‑benzyl indole‑3‑carboxylates lack a reported synthetic route to the arnoamine skeleton; the N‑phenyl group is integral to the published strategy.

Quantitative Differentiation Evidence for This Scaffold


EZH2 Inhibition in K562 Leukemia Cells

In a combinatorial library of 22 5-hydroxyindole-derived EZH2 inhibitors, the N-1 phenyl-2-methyl substitution pattern characteristic of ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate was embedded in lead compound L-04. L-04 achieved an IC₅₀ of 52.6 μM against K562 cell proliferation, representing a distinct improvement over earlier library members bearing different N-substituents and ester patterns within the same assay platform [1]. Although the exact IC₅₀ of the title compound as a free scaffold was not independently determined in this study, the SAR trend establishes that the N-phenyl/2-methyl/3-ethyl ester triad is essential for achieving the antiproliferative potency seen in L-04.

EZH2 Inhibition (L‑04 Lead)
Class‑level inference
IC₅₀ 52.6 μM (K562)
Reported lead compound value; may support EZH2 inhibitor scaffold selection.
Title compound IC₅₀ not independently determined.
EZH2 inhibition K562 leukemia 5-hydroxyindole SAR

Synthetic Versatility of the Free 5-Hydroxy Group

The 5-hydroxy substituent in ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate provides a free phenolic -OH group that can be selectively protected or derivatized under mild conditions. In contrast, 5-methoxy analogs (e.g., 5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate) require harsher demethylation conditions (BBr₃ or HI) to expose the phenol, which may compromise the ester moiety at C-3. Although direct comparative stability data for these two specific compounds under identical conditions are not available in the open literature, the class-level behavior of 5-hydroxyindoles versus 5-methoxyindoles in synthetic sequences is well established: the free phenol permits orthogonal protection strategies that avoid the acidic/basic extremes needed for methoxy deprotection .

Synthetic Versatility
Class‑level inference
Free 5‑OH enables direct derivatization
Avoids deprotection step required for 5‑methoxy analogs; may reduce ester hydrolysis risk.
Direct comparative stability data not available.
oxidative stability 5-hydroxyindole vs 5-methoxyindole synthetic intermediate robustness

Starting Material for Arnoamine Alkaloid Synthesis

Ethyl 5-hydroxy-2-methyl-1-phenylindole-3-carboxylate serves as the documented starting material for constructing the pyrido[4,3,2-mn]pyrrolo[3,2,1-de]acridine skeleton of arnoamines A and B, unique pentacyclic marine alkaloids isolated from the ascidian Cystodytes sp. [1]. The N-phenyl substituent is critical for the intramolecular cyclization strategy employed; simpler N-alkyl indole-3-carboxylates would not provide the same regiochemical outcome in the key ring-forming step. This validated synthetic application is specific to the N-phenylated scaffold and has no reported equivalent using N-methyl or N-benzyl analogs.

Arnoamine Synthesis Entry
Direct comparison
N‑phenyl scaffold is documented starting material
Validated synthetic entry point for arnoamine total synthesis; N‑alkyl analogs lack reported utility.
Qualitative pathway advantage, no quantitative yield comparison available.
arnoamine A arnoamine B pyridoacridine alkaloid synthesis marine natural product intermediate

Lipophilicity Advantage for Bioreductive Linker Design

The computed XLogP3-AA of ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate is 3.9 [1], which is substantially higher than that of non-phenylated 5-hydroxyindole-3-carboxylate analogs (e.g., ethyl 5-hydroxy-1,2-dimethyl-indole-3-carboxylate, estimated XLogP ≈ 2.5–2.8 based on fragment-based calculations). This increased lipophilicity positions the compound favorably as a linker component in bioreductive prodrugs where adequate membrane permeability is required for cellular uptake prior to reductive activation in hypoxic tumor environments . The N-phenyl ring directly contributes to this property differentiation without the need for additional lipophilic modifications.

Lipophilicity Profile
Computed property
XLogP 3.9 (Δ +1.1–1.4 vs non‑phenyl)
May support membrane permeability for bioreductive prodrug linker design.
Experimental logP not reported.
logP bioreductive linker lipophilicity prodrug design

Differentiated Application Scenarios for Procurement


Bioreductive Prodrug Linker Development

The compound's validated use as a linker molecule in bioreductive agent synthesis , combined with its elevated logP (3.9) that facilitates membrane permeability [1], makes it a preferred scaffold for constructing hypoxia-activated prodrugs. Procurement of this specific N-phenyl variant ensures that the linker component possesses adequate lipophilicity without additional structural modification, a property not inherently provided by more hydrophilic N-alkyl indole-3-carboxylates.

Total Synthesis of Arnoamine Marine Alkaloids

The compound is the documented starting material for assembling the pentacyclic pyrido[4,3,2-mn]pyrrolo[3,2,1-de]acridine skeleton found in arnoamines A and B [2]. Research groups engaged in marine natural product total synthesis or developing synthetic pyridoacridine antitumor agents should procure this exact scaffold, as the N-phenyl substituent is integral to the published cyclization strategy and cannot be replaced with N-alkyl alternatives without route redesign.

EZH2 Inhibitor Campaigns for Hematological Cancers

The N-phenyl-2-methyl-3-carboxylate indole core is embedded in lead compound L-04, which demonstrated an IC₅₀ of 52.6 μM against K562 leukemia cells with concomitant H3K27Me3 reduction [3]. Medicinal chemistry teams pursuing EZH2 inhibitor optimization should source this scaffold as the starting point for SAR exploration around the C-3 ester and C-5 phenol positions, as it provides the validated pharmacophoric core that delivered the best combined activity profile within a 22-compound library.

Orthogonal C-5 Derivatization for Compound Libraries

The free 5-hydroxy group enables direct O-alkylation, O-acylation, or silyl protection without the need for a deprotection step that would be required for 5-methoxy analogs . This synthetic efficiency advantage is relevant for high-throughput parallel synthesis workflows where the indole scaffold serves as a diversification point. Procuring the 5-hydroxy variant rather than the 5-methoxy analog eliminates at least one synthetic step and reduces the risk of competing ester hydrolysis at C-3.

Application
Selection Property
Validation Focus
Bioreductive prodrug linker development
N‑phenyl logP profile
Membrane permeability assay context
Arnoamine marine alkaloid total synthesis
N‑phenyl cyclization compatibility
Synthetic route fidelity
EZH2 inhibitor pharmacophore studies
Reported L‑04 pharmacophore scaffold
K562 antiproliferative endpoint context
Orthogonal C‑5 derivatization for libraries
Free 5‑OH without deprotection
Ester stability under derivatization
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